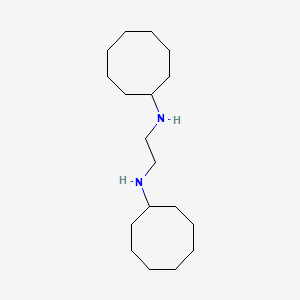
1,2-Ethanediamine, N,N'-dicyclooctyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N’-dicyclooctyl-: is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two cyclooctyl groups attached to the nitrogen atoms of the ethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-dicyclooctyl- can be synthesized through the reaction of ethylenediamine with cyclooctyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of 1,2-Ethanediamine, N,N’-dicyclooctyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 1,2-Ethanediamine, N,N’-dicyclooctyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkylating agents, and other electrophiles.
Major Products:
Oxidation: Amine oxides.
Reduction: Corresponding amines.
Substitution: Various substituted ethylenediamine derivatives.
科学的研究の応用
Chemistry: 1,2-Ethanediamine, N,N’-dicyclooctyl- is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as a chelating agent to bind metal ions in biological systems. It is also studied for its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions. It is also studied for its potential as an antimicrobial agent.
Industry: In the industrial sector, 1,2-Ethanediamine, N,N’-dicyclooctyl- is used as a stabilizer in polymer production and as an additive in lubricants and coatings to enhance their performance.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N’-dicyclooctyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence various biochemical pathways and processes, depending on the specific metal ion and biological context. The compound’s ability to form stable complexes makes it useful in applications such as catalysis, drug delivery, and metal ion sequestration.
類似化合物との比較
- 1,2-Ethanediamine, N,N’-dimethyl-
- 1,2-Ethanediamine, N,N’-diethyl-
- Ethylenediamine
Comparison: 1,2-Ethanediamine, N,N’-dicyclooctyl- is unique due to the presence of bulky cyclooctyl groups, which can influence its steric and electronic properties. Compared to 1,2-Ethanediamine, N,N’-dimethyl- and 1,2-Ethanediamine, N,N’-diethyl-, the dicyclooctyl derivative has larger substituents, which can affect its reactivity and interactions with other molecules. Ethylenediamine, on the other hand, lacks any substituents on the nitrogen atoms, making it more flexible and less sterically hindered.
特性
CAS番号 |
627519-46-4 |
|---|---|
分子式 |
C18H36N2 |
分子量 |
280.5 g/mol |
IUPAC名 |
N,N'-di(cyclooctyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H36N2/c1-3-7-11-17(12-8-4-1)19-15-16-20-18-13-9-5-2-6-10-14-18/h17-20H,1-16H2 |
InChIキー |
OYIIMPOOGPLJJZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NCCNC2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


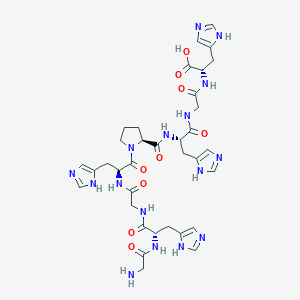
![N-Benzoyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B12576560.png)
![Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-](/img/structure/B12576561.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12576562.png)
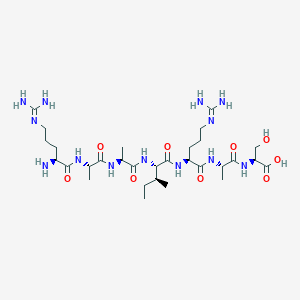
![2-(2-methylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12576572.png)
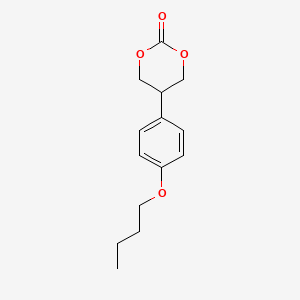
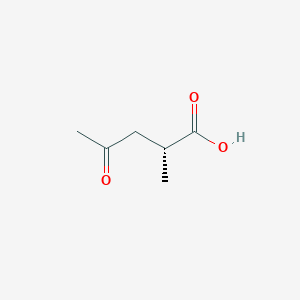

![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)
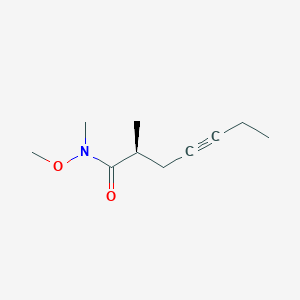

![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
